4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15/h3-8,11H,2,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEJJBCHUQNLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467633 | |
| Record name | 4-(2-(5-ethyl-2-pyridyl)ethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85583-40-0 | |
| Record name | 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85583-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(5-ethyl-2-pyridyl)ethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 4-[2-(5-ethyl-2-pyridinyl)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 2 5 Ethyl 2 Pyridyl Ethoxy Aniline
Established Synthetic Routes and Mechanistic Considerations
The primary synthetic pathway involves a nucleophilic aromatic substitution to form a diaryl ether, followed by a standard reduction of an aromatic nitro group. This route is efficient and widely documented in chemical literature and patents.
The initial and crucial step in the synthesis is the formation of the ether bond. This is typically achieved by coupling an alcohol with an activated aromatic halide.
The synthesis commences with the condensation reaction between 2-(5-Ethyl-2-pyridyl)ethanol and 4-Fluoronitrobenzene. google.comgoogle.com In this reaction, the hydroxyl group of the ethanol (B145695) derivative acts as a nucleophile, displacing the fluoride (B91410) on the 4-Fluoronitrobenzene ring, which is highly activated towards nucleophilic attack by the electron-withdrawing nitro group at the para-position. This reaction yields the nitro-intermediate, 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene. google.comprepchem.com
Table 1: Condensation Reaction of 2-(5-Ethyl-2-pyridyl)ethanol and 4-Fluoronitrobenzene prepchem.com
| Reactant | Molecular Weight (g/mol) | Amount Used | Role |
|---|---|---|---|
| 2-(5-Ethyl-2-pyridyl)ethanol | 151.21 | 53.0 g | Nucleophile Precursor |
| 4-Fluoronitrobenzene | 141.10 | 47.0 g | Electrophile |
| Sodium Hydride (60% in oil) | 40.00 (NaH) | 16.0 g | Base Catalyst |
| Dimethylformamide (DMF) | 73.09 | 500 ml | Solvent |
| Product: 4-[2-(5-Ethyl-2-pyridyl)ethoxy]nitrobenzene | 272.30 | 62.0 g (62.9% Yield) | Nitro-Intermediate |
Base catalysis is fundamental to this etherification. The base's function is to deprotonate the hydroxyl group of 2-(5-Ethyl-2-pyridyl)ethanol, forming a more potent nucleophile, the corresponding alkoxide.
Sodium Hydride (NaH): Sodium hydride is a strong, non-nucleophilic base commonly used for this transformation. google.comgoogle.comprepchem.com It irreversibly deprotonates the alcohol to generate the sodium alkoxide and hydrogen gas. This ensures that the concentration of the active nucleophile is maximized, driving the reaction towards completion. In a typical procedure, 60% sodium hydride dispersed in mineral oil is added portionwise to a solution of the alcohol and the aromatic halide. prepchem.com
Alkali Metal Hydroxides: As an alternative to sodium hydride, alkali metal hydroxides such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) can be employed. google.comgoogle.com These bases are less hazardous and more cost-effective than sodium hydride. The reaction mechanism is similar, involving the formation of the alkoxide, although the equilibrium may be less favorable compared to the irreversible reaction with NaH. The choice of an alkali metal hydroxide is often paired with a specific solvent system to achieve high yields. google.com
The choice of solvent plays a critical role in the rate and efficiency of the nucleophilic aromatic substitution reaction.
Dimethylformamide (DMF): DMF is a polar aprotic solvent that is highly effective for this type of reaction. prepchem.com Its high dielectric constant helps to solvate the cationic counter-ion (e.g., Na+) of the alkoxide, leaving the anionic nucleophile relatively free and highly reactive. This enhances the rate of the substitution reaction. google.comgoogle.comprepchem.com
Acetone (B3395972): Acetone has been successfully used as a solvent for this condensation, particularly when an alkali metal hydroxide like potassium hydroxide is used as the base. google.comgoogle.com While less polar than DMF, acetone provides a suitable medium for the reaction and offers advantages in terms of lower boiling point and ease of removal during workup. The use of acetone in combination with an alkali metal hydroxide presents a viable and potentially more industrially scalable alternative to the NaH/DMF system. google.comgoogle.com
The second stage of the synthesis is the reduction of the nitro group on the 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene intermediate to the desired aniline (B41778). This is a standard transformation in organic synthesis. google.com
The most common and efficient method for reducing aromatic nitro groups is catalytic hydrogenation using palladium on a carbon support (Pd/C). prepchem.com This method is known for its high yields and clean reaction profiles.
The process involves stirring or shaking the nitro-intermediate in a suitable solvent under a positive pressure of hydrogen gas in the presence of a catalytic amount of Pd/C. prepchem.com The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and leading to the reduction. The reaction is typically carried out until the theoretical amount of hydrogen is consumed.
Table 2: Representative Conditions for Catalytic Hydrogenation
| Parameter | Description | Source Analogy |
|---|---|---|
| Substrate | 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene | - |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | prepchem.com |
| Hydrogen Source | Hydrogen Gas (H₂) | prepchem.com |
| Pressure | Atmospheric or elevated pressure (e.g., 50 kg/cm²) | prepchem.com |
| Solvent | Methanol, Ethanol, Dioxane, or Ethyl Acetate (B1210297) | prepchem.comlookchem.com |
| Temperature | Room temperature to elevated (e.g., 100°C) | prepchem.com |
| Product | 4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline | - |
Upon completion, the catalyst is removed by filtration, typically through a pad of celite, and the solvent is evaporated to yield the crude this compound, which can be further purified if necessary. prepchem.com
Etherification via Nucleophilic Aromatic Substitution
Catalytic Reduction of Nitro Precursors to Amine
Optimization of Reaction Conditions for Amine Formation
The most common route to forming the aniline moiety in this compound is through the reduction of its nitro precursor, 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene. lookchem.com The efficiency of this transformation is highly dependent on the reaction conditions. Catalytic hydrogenation is a widely employed method for this purpose, valued for its clean conversion and high yields. asianpubs.org
Optimization of this hydrogenation step involves fine-tuning several key parameters, including the choice of catalyst, solvent, hydrogen pressure, and temperature. The goal is to achieve a high yield of the desired aniline while minimizing reaction time and the formation of by-products. The pyridine (B92270) ring and the ether linkage must remain intact during the reduction of the nitro group.
Catalyst Selection: Palladium on carbon (Pd/C) is a frequently used catalyst for the reduction of aromatic nitro groups. prepchem.comprepchem.com Other platinum group metals, such as platinum oxide (PtO₂), are also effective, particularly under acidic conditions which can enhance catalyst activity. asianpubs.org The choice of catalyst can influence the selectivity and rate of the reaction.
Solvent System: Solvents like methanol, ethanol, and ethyl acetate are common media for catalytic hydrogenation. The solubility of the nitro compound and the resulting aniline, as well as the solvent's interaction with the catalyst surface, are important considerations. For substrates containing basic nitrogen atoms like pyridine, the addition of a small amount of acid (e.g., acetic acid) can prevent catalyst poisoning and accelerate the reaction. asianpubs.org
Pressure and Temperature: Hydrogen pressure can range from atmospheric pressure to higher pressures (e.g., 50-70 bar). asianpubs.orgprepchem.com Increased pressure generally leads to faster reaction rates. The reaction is often conducted at room temperature, but gentle heating may be applied to expedite the conversion, provided it does not lead to undesirable side reactions.
The table below summarizes typical conditions and their impact on the catalytic hydrogenation for amine formation.
| Parameter | Condition | Effect on Reaction |
| Catalyst | 5-10% Pd/C, PtO₂ | Pd/C is a standard, cost-effective choice. PtO₂ can be highly effective, especially in acidic media. asianpubs.orgprepchem.com |
| Solvent | Methanol, Ethanol, Ethyl Acetate, Acetic Acid | Protic solvents are generally effective. Acetic acid can serve as both solvent and catalyst activator. asianpubs.org |
| Pressure | 1-70 bar H₂ | Higher pressure typically increases the reaction rate. asianpubs.orgprepchem.com |
| Temperature | 25-60 °C | Room temperature is often sufficient. Moderate heating can reduce reaction time. prepchem.com |
| Additive | Acetic Acid (catalytic amount) | Can enhance catalyst activity and prevent poisoning by the pyridine nitrogen. asianpubs.org |
Alternative Synthetic Pathways
Beyond the direct reduction of a nitro precursor, alternative routes offer strategic flexibility in the synthesis of this compound. These pathways may be advantageous if the starting materials are more readily available or if they avoid sensitive functional groups in intermediate steps.
Hydrolysis of Acetanilide (B955) Derivatives
An alternative strategy involves the synthesis of the N-acetylated analogue, N-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}acetamide, followed by a hydrolysis step to unmask the primary amine. The acetamido group can serve as a protecting group for the aniline, which is useful in reactions where the free amine would interfere. The final deprotection is typically achieved through acid or base-catalyzed hydrolysis. researchgate.net
Acid Hydrolysis: This method involves heating the acetanilide derivative in the presence of an aqueous mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). scribd.com The reaction proceeds by protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. The resulting anilinium salt is then neutralized with a base to liberate the free aniline.
Base Hydrolysis: Alternatively, the hydrolysis can be performed under basic conditions, typically by refluxing with an aqueous solution of a strong base like sodium hydroxide (NaOH). scribd.com This process involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.
The choice between acidic and basic hydrolysis can depend on the stability of other functional groups within the molecule.
| Hydrolysis Method | Reagents | Typical Conditions | Key Considerations |
| Acidic | Acetanilide derivative, aq. H₂SO₄ or HCl | Reflux for 30-60 minutes | Forms anilinium salt, requires final neutralization step. scribd.com |
| Basic | Acetanilide derivative, aq. NaOH or KOH | Reflux | Directly yields the free aniline. May be preferred if other groups are acid-sensitive. scribd.com |
Strategies Involving Phenolic Precursors and Sulfonate Esters (e.g., Tosylates)
This synthetic approach constructs the central ether linkage via a Williamson ether synthesis. The key disconnection is between the ether oxygen and the pyridylethyl moiety. This pathway involves reacting a phenolic precursor with an activated form of 2-(5-ethyl-2-pyridyl)ethanol. lookchem.com
The alcohol, 2-(5-ethyl-2-pyridyl)ethanol, is first converted into a derivative with a good leaving group, most commonly a sulfonate ester such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate). This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. orgsyn.org
The phenolic precursor can be 4-aminophenol, but its amino group is often protected to prevent side reactions (e.g., N-alkylation). Common choices include using 4-nitrophenol (B140041) or 4-acetamidophenol.
Using 4-Nitrophenol: The tosylate of 2-(5-ethyl-2-pyridyl)ethanol is reacted with 4-nitrophenol in the presence of a base (e.g., K₂CO₃, NaH) to form the ether. The nitro group of the resulting intermediate is then reduced to the target aniline, as described in section 2.1.1.2.2.
Using 4-Acetamidophenol: The ether linkage is formed similarly by reacting the tosylate with 4-acetamidophenol. The final step is the hydrolysis of the acetamido group to the aniline, as described in section 2.1.2.1.
This strategy offers high convergence, building a complex molecule from two moderately sized fragments.
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
| 1. Activation | 2-(5-Ethyl-2-pyridyl)ethanol | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Et₃N | 2-(5-Ethyl-2-pyridyl)ethyl p-toluenesulfonate |
| 2. Etherification | 2-(5-Ethyl-2-pyridyl)ethyl p-toluenesulfonate | 4-Nitrophenol | K₂CO₃, DMF | 4-[2-(5-Ethyl-2-pyridyl)ethoxy]nitrobenzene |
| 3. Final Step | 4-[2-(5-Ethyl-2-pyridyl)ethoxy]nitrobenzene | H₂ | Pd/C | This compound |
Chemical Reactivity and Derivatization of 4 2 5 Ethyl 2 Pyridyl Ethoxy Aniline
Reactions at the Aniline (B41778) Moiety
The aniline portion of the molecule is a versatile functional group that serves as a precursor for numerous chemical modifications. Key reactions include diazotization, which opens pathways to a wide array of substituted aromatic compounds, as well as acylation and condensation reactions that directly modify the amino group.
Diazotization of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline involves the treatment of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, to form a diazonium salt. lkouniv.ac.inlumenlearning.commasterorganicchemistry.com This reactive intermediate is a cornerstone in aromatic chemistry, enabling the introduction of a wide variety of substituents onto the aromatic ring that are not easily accessible through direct substitution methods. lumenlearning.comnih.gov
The conversion of this compound to its corresponding diazonium salt is achieved by reacting it with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C) in the presence of a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr). lkouniv.ac.inlumenlearning.commasterorganicchemistry.com The nitrous acid is generated in the reaction mixture by the addition of sodium nitrite (NaNO₂). lkouniv.ac.inlumenlearning.com The resulting 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzenediazonium salt is a highly versatile intermediate. lkouniv.ac.innewdrugapprovals.org
The general reaction for the formation of the diazonium salt is depicted below:
Figure 1: Formation of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzenediazonium salt.Table 1: Reagents and Conditions for Diazonium Salt Formation
| Reactant | Reagents | Conditions | Product |
| This compound | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr) | 0-5 °C | 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzenediazonium bromide |
The Sandmeyer reaction provides a reliable method for the conversion of aryl diazonium salts into aryl halides. nih.gov This reaction is catalyzed by copper(I) salts, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr), which facilitate the replacement of the diazonium group with a halide. masterorganicchemistry.com For instance, the treatment of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzenediazonium bromide with copper(I) bromide would yield the corresponding bromo-derivative, 2-Bromo-5-ethyl-pyridine, which is an important synthetic intermediate.
A specific application related to this chemistry is seen in the synthesis of pioglitazone (B448), where the aniline derivative is subjected to diazotization followed by a reaction that introduces a carbon-carbon bond, a transformation mechanistically related to the Sandmeyer reaction. newdrugapprovals.org In a documented procedure, this compound is treated with sodium nitrite and hydrobromic acid, followed by reaction with methyl acrylate (B77674) to yield a 2-bromopropionate derivative. newdrugapprovals.org
Table 2: Illustrative Sandmeyer Reaction for Bromination
| Reactant | Reagents | Product |
| 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzenediazonium bromide | Copper(I) bromide (CuBr) | 1-Bromo-4-[2-(5-ethyl-2-pyridyl)ethoxy]benzene |
While specific examples of copper oxide-mediated reactions with the diazonium salt of this compound are not extensively detailed in the available literature, copper compounds, including oxides, are known to catalyze various transformations of diazonium salts. These can include hydroxylation to form phenols or other coupling reactions. The versatility of copper catalysis in diazonium chemistry suggests that copper oxides could potentially be employed to introduce other functionalities onto the aromatic ring. nih.govnih.gov
The amino group of this compound can be readily acylated to form amides. A common acylation agent is acetic anhydride (B1165640), which reacts with the aniline, often in the presence of a base like pyridine (B92270) or sodium acetate (B1210297), to yield the corresponding acetamide. doubtnut.comlibretexts.org This reaction is often used to protect the amino group during other synthetic transformations or to modify the electronic properties of the molecule.
The reaction of this compound with acetic anhydride would produce N-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]phenyl}acetamide.
Figure 2: Acylation of this compound.Table 3: General Conditions for Acylation
| Reactant | Reagents | Product |
| This compound | Acetic anhydride, Pyridine | N-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]phenyl}acetamide |
Primary aromatic amines like this compound undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. edu.krd These reactions typically proceed under mild acidic or basic conditions and involve the formation of a carbon-nitrogen double bond. researchgate.netijmcmed.org
For example, the reaction of this compound with an aromatic aldehyde, such as benzaldehyde (B42025), in a suitable solvent like ethanol (B145695) would yield the corresponding N-benzylidene-4-[2-(5-ethyl-2-pyridyl)ethoxy]aniline. researchgate.net In a related synthesis, the aldehyde derivative, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, is condensed with 2,4-thiazolidinedione (B21345) to form an intermediate in the synthesis of pioglitazone. google.comgoogle.comlgcstandards.com
Figure 3: Formation of a Schiff base from this compound and benzaldehyde.Table 4: Representative Schiff Base Formation
| Reactants | Conditions | Product |
| This compound, Benzaldehyde | Ethanol, reflux | N-benzylidene-4-[2-(5-ethyl-2-pyridyl)ethoxy]aniline |
Diazotization Reactions and Subsequent Transformations
Transformations Leading to Complex Heterocyclic Systems
The journey from this compound to more intricate molecular architectures involves a series of well-defined chemical reactions. These transformations are pivotal in building upon the foundational structure to introduce new functional groups and ring systems, thereby accessing a broader chemical space for drug discovery and development.
Propionate (B1217596) Derivative Formation and Cyclization
A key initial step in the derivatization of this compound involves the formation of a propionate derivative. This is typically achieved through a Michael addition reaction, which sets the stage for subsequent cyclization to form heterocyclic rings.
The reaction of this compound with methyl acrylate is a classical example of a Michael addition. In this process, the nucleophilic amine group of the aniline attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl compound, methyl acrylate. This reaction leads to the formation of a methyl 3-(4-(2-(5-ethyl-2-pyridyl)ethoxy)phenylamino)propanoate intermediate. This step is crucial as it introduces a three-carbon chain with a terminal ester group, which is essential for the subsequent cyclization steps.
Following the formation of the propionate derivative, the next synthetic step involves a cyclization reaction with thiourea (B124793). This reaction is a key method for constructing the thiazolidinone ring system. The process involves the reaction of the propionate derivative with thiourea in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to yield a 2-imino-4-thiazolidinone derivative. Specifically, this leads to the formation of 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2-imino-4-thiazolidinone. google.com
| Reactants | Reagents/Conditions | Product | Yield | Melting Point (°C) |
| This compound, Methyl Acrylate, Thiourea | Not specified | 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2-imino-4-thiazolidinone | 85.9% | 178-182 |
Pathways to Thiazolidinedione Structures (Focus on Chemical Synthesis)
The synthesis of thiazolidinedione structures from this compound represents a significant pathway in medicinal chemistry, as the thiazolidinedione core is a well-known pharmacophore.
The this compound moiety can be incorporated into the thiazolidinedione scaffold through a multi-step synthetic sequence. A common route involves the initial formation of a 2-imino-4-thiazolidinone intermediate as described previously. This intermediate then serves as a precursor for the final thiazolidinedione structure.
The final step in the synthesis of the thiazolidinedione derivative is the hydrolysis of the 2-imino-4-thiazolidinone intermediate. google.com This is typically an acid-catalyzed hydrolysis. For instance, refluxing 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2-imino-4-thiazolidinone in the presence of an acid like 2M hydrochloric acid results in the conversion of the exocyclic imino group to a carbonyl group. google.com This hydrolysis reaction yields the desired 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2,4-thiazolidinedione. google.com The product can then be purified by recrystallization from a suitable solvent mixture, such as dimethylformamide and water. google.com
| Starting Material | Reagents/Conditions | Product | Yield | Melting Point (°C) |
| 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2-imino-4-thiazolidinone | 2M Hydrochloric acid, reflux for 6 hours | 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2,4-thiazolidinedione | 56.1% | 170-173 |
Hydroformylation of Halogenated Derivatives
A thorough review of scientific literature and chemical databases did not yield specific studies or detailed research findings on the hydroformylation of halogenated derivatives of this compound. The hydroformylation reaction, which involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond, is a well-established industrial process for the synthesis of aldehydes from alkenes. While the hydroformylation of aryl halides is a known transformation, typically catalyzed by transition metals like rhodium or palladium, specific examples and detailed reaction conditions for halogenated derivatives of the title compound are not documented in the available literature.
Consequently, data tables and detailed research findings regarding the hydroformylation of these specific substrates cannot be provided.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline would show distinct signals for the protons on the ethyl group, the pyridine (B92270) ring, the ethoxy linkage, and the aniline (B41778) ring. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent proton relationships.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy would identify the number of unique carbon atoms in the molecule and provide information about their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). The spectrum would show distinct peaks for each of the 15 carbon atoms in this compound, including the carbons of the ethyl group, the pyridine and aniline rings, and the ethoxy bridge.
Advanced NMR Techniques
To definitively assign all proton and carbon signals and to elucidate the complete three-dimensional structure, a suite of advanced 2D NMR experiments would be utilized. These techniques include:
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for understanding the molecule's conformation.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting different fragments of the molecule.
¹⁵N NMR: Given the presence of two nitrogen atoms, ¹⁵N NMR could provide valuable information about the electronic environment of the pyridine and aniline nitrogens.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching: From the primary amine (-NH₂) group on the aniline ring, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
C-H stretching: For the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic ethyl and ethoxy groups (around 2850-3000 cm⁻¹).
C=C and C=N stretching: From the aromatic pyridine and aniline rings, appearing in the 1400-1600 cm⁻¹ region.
C-O stretching: From the ether linkage, typically observed in the 1000-1300 cm⁻¹ range.
N-H bending: From the amine group, usually around 1590-1650 cm⁻¹.
Mass Spectrometry (MS/LC-MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the exact mass is calculated to be 242.141913202. lookchem.com High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which in turn verifies the molecular formula.
Liquid chromatography-mass spectrometry (LC-MS) could be used to analyze the purity of the compound and to obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weaker bonds, providing valuable clues to its connectivity.
Elemental Analysis
Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. The results are typically given as a percentage of each element by mass. For this compound (C15H18N2O), the theoretical elemental composition would be:
Carbon (C): 74.35%
Hydrogen (H): 7.49%
Nitrogen (N): 11.56%
Oxygen (O): 6.60%
Experimental elemental analysis would be performed to ensure that the empirical formula of the synthesized compound matches these theoretical values, thereby confirming its purity and composition. researchgate.net
X-ray Diffraction Studies (for crystalline derivatives and related compounds)
One such comprehensive study has been performed on the crystalline derivative, (E)-5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}thiazolidine-2,4-dione. researchgate.net This compound incorporates the essential ethyl-pyridyl-ethoxy-phenyl moiety of this compound. The crystallographic data from this study offers a detailed understanding of the three-dimensional arrangement of the atoms and the influence of the substituent groups on the crystal lattice.
The single-crystal X-ray diffraction analysis of (E)-5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}thiazolidine-2,4-dione revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The precise unit cell dimensions and other crystallographic parameters have been meticulously determined, providing a foundational dataset for its solid-state characterization.
Table 1: Crystal Data and Structure Refinement for (E)-5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}thiazolidine-2,4-dione researchgate.net
| Parameter | Value |
| Empirical formula | C₁₉H₁₈N₂O₃S |
| Formula weight | 354.42 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 15.6883 (4) Åb = 13.6762 (3) Åc = 8.1368 (2) Å |
| α = 90°β = 110.442 (2)°γ = 90° | |
| Volume | 1634.35 (7) ų |
| Z | 4 |
| Density (calculated) | 1.440 Mg/m³ |
| Absorption coefficient | 1.83 mm⁻¹ |
| F(000) | 744 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 4.2 to 71.7° |
| Index ranges | -16 ≤ h ≤ 16, -16 ≤ k ≤ 16, -9 ≤ l ≤ 9 |
| Reflections collected | 6076 |
| Independent reflections | 3314 [R(int) = 0.021] |
| Completeness to theta = 71.7° | 99.8 % |
| Absorption correction | Multi-scan |
| Max. and min. transmission | 0.752 and 0.635 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3314 / 1 / 226 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.115 |
| R indices (all data) | R1 = 0.046, wR2 = 0.120 |
| Largest diff. peak and hole | 0.23 and -0.26 e.Å⁻³ |
The molecular structure of this derivative, as elucidated by the XRD data, reveals significant conformational details. The thiazolidine (B150603) ring is observed to make dihedral angles of 46.97 (8)° and 7.19 (9)° with the pyridine and benzene (B151609) rings, respectively. researchgate.net This indicates a notable twist in the molecular backbone. The intramolecular structure is stabilized by a weak C—H···S hydrogen bond, which forms an S(6) graph-set motif. researchgate.net
Furthermore, the crystal packing is dictated by a network of intermolecular hydrogen bonds. Specifically, N—H···N and C—H···O hydrogen bonds link the molecules into infinite one-dimensional chains along the (201) plane, creating an R²₂(7) ring motif. researchgate.net The stability of the crystal structure is further enhanced by weak π–π stacking interactions, with a centroid-to-centroid distance of 3.8204 (10) Å between adjacent rings. researchgate.net
While this data pertains to a derivative, it provides a strong inferential basis for understanding the potential solid-state behavior of this compound itself. The presence of the flexible ethoxy bridge, the aromatic rings, and the hydrogen-bonding capable aniline group in the parent compound suggests that its crystalline form would also be significantly influenced by similar non-covalent interactions, leading to complex and stable three-dimensional architectures.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties. Despite its widespread use, specific DFT studies focused on 4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline are not readily found in the published scientific literature.
Geometry optimization is a fundamental DFT procedure to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process would identify key structural parameters such as bond lengths, bond angles, and dihedral angles.
Conformational analysis would further explore the molecule's flexibility, particularly around its rotatable bonds, such as the ethoxy linkage. By mapping the potential energy surface as a function of dihedral angles, researchers could identify various low-energy conformers and understand the energetic barriers between them. This analysis is crucial as the molecule's conformation can significantly influence its chemical and biological activity. Currently, specific optimized geometries or conformational analyses for this compound have not been reported.
DFT calculations are also employed to describe a molecule's electronic properties and predict its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a visual guide to how the molecule might interact with other chemical species. For this compound, an MEP analysis would likely highlight the electron-rich nitrogen atoms of the aniline (B41778) and pyridine (B92270) groups as potential sites for electrophilic attack. However, specific HOMO-LUMO energy values and MEP maps derived from DFT calculations for this compound are not available in the current body of literature.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules. It is a standard method for predicting electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. A TD-DFT analysis of this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing theoretical insight into its optical properties. Such specific predictive studies for this compound have not been published.
Molecular Descriptors and Cheminformatics Analysis
While detailed DFT studies are absent, cheminformatics databases provide pre-calculated molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure and are useful in quantitative structure-activity relationship (QSAR) studies.
The following table summarizes some of the available computed molecular descriptors for this compound.
| Descriptor | Value | Source |
| Molecular Formula | C15H18N2O | |
| Molecular Weight | 242.321 g/mol | |
| XLogP3 | 2.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 5 | |
| Exact Mass | 242.141913202 | |
| Heavy Atom Count | 18 | |
| Complexity | 227 |
These descriptors provide a basic profile of the molecule. For instance, the rotatable bond count of 5 indicates a significant degree of conformational flexibility. The XLogP3 value suggests moderate lipophilicity, while the hydrogen bond donor and acceptor counts point to its potential to engage in hydrogen bonding interactions.
Applications and Advanced Materials Chemistry
Role as a Key Intermediate in Organic Synthesis
The chemical reactivity of the aniline (B41778) and pyridine (B92270) groups in 4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline positions it as a significant intermediate in the synthesis of a variety of organic compounds, from complex drug precursors to diverse heterocyclic systems.
Precursor for Complex Molecular Architectures and Intermediates in Drug Synthesis
This compound and its derivatives are pivotal starting materials in the multi-step synthesis of various complex molecular structures. A notable derivative, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, serves as a key intermediate in the synthesis of the thiazolidinedione class of compounds. This aldehyde can be used to produce a range of chalcones, which are precursors to pyrimidines and amides. rsc.org
Furthermore, this scaffold is integral to the synthesis of pioglitazone (B448) impurities and related compounds, such as 2-Amino-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-4(5H)-thiazolone and (E)-5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione. ias.ac.inbiosynth.comnih.govlgcstandards.com The synthesis of these complex molecules highlights the utility of the this compound framework as a foundational element in constructing larger, functionalized molecules for pharmaceutical research. biosynth.comlgcstandards.com More intricate derivatives, like 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2,4-dione, have also been synthesized and studied, further demonstrating the versatility of this chemical intermediate. researchgate.net
The following table provides a summary of complex molecules synthesized using the this compound backbone.
| Derivative Name | Molecular Formula | Application/Significance |
| 1-(4-Methoxyphenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propane-1-one | C25H25NO3 | Chalcone intermediate for heterocyclic synthesis |
| 2-Amino-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-4(5H)-thiazolone | C19H21N3O2S | Structural analog of pharmaceutically relevant compounds. ias.ac.inbiosynth.com |
| (E)-5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione | C19H18N2O3S | Intermediate in pharmaceutical synthesis. nih.gov |
| 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2,4-dione | C25H26N2O5S | Thiazolidine (B150603) derivative with potential biological activity. researchgate.net |
Building Block for Diverse Heterocyclic Compounds
The chemical structure of this compound is a valuable scaffold for the synthesis of a wide array of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and this aniline derivative provides a ready-made framework for their construction. researchgate.net
Notably, the corresponding benzaldehyde (B42025) derivative, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, has been utilized in the synthesis of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles. nih.gov This synthesis involves the oxidative cyclization of hydrazones, demonstrating the utility of the ethoxy-phenyl-pyridine backbone in forming five-membered heterocyclic rings. The ability to introduce various substituents onto the oxadiazole ring allows for the creation of a library of related compounds with potentially diverse properties. nih.gov This highlights the role of the parent aniline as a foundational building block for more complex, functional heterocyclic systems. lgcstandards.com
Development of Chemosensors and Recognition Systems
The unique electronic and structural features of this compound make it a promising candidate for the development of chemosensors and molecular recognition systems. The aniline moiety can be readily modified to create chromogenic or fluorogenic systems, while the entire molecule can be polymerized to form sensory films.
Integration into Azo Dyes and Fluorescent Probes
Aniline derivatives are fundamental precursors in the synthesis of azo dyes, a large and commercially significant class of colored compounds. The synthesis typically involves a two-step process: diazotization of the primary aromatic amine followed by coupling with an electron-rich aromatic compound. unb.canih.govijirset.com In the case of this compound, the primary amine group can be converted into a diazonium salt under acidic conditions with sodium nitrite (B80452). This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or other anilines, to produce a wide range of azo dyes with different colors and properties. jbiochemtech.complantarchives.org
The general reaction scheme for the formation of an azo dye from an aniline derivative is as follows:
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Azo Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX
While specific examples of azo dyes derived directly from this compound are not extensively documented in the literature, the well-established chemistry of anilines strongly supports its potential in this application. The resulting dyes would incorporate the ethyl-pyridyl-ethoxy-phenyl framework, which could influence their spectral properties and solubility.
Polyaniline Derivatives in Sensing Applications
Polyaniline (PANI) is a well-known conducting polymer with significant applications in chemical sensing. scispace.com The properties of PANI can be tuned by modifying the aniline monomer. While the direct polymerization of this compound has not been specifically reported, the synthesis of other substituted polyanilines, such as poly(2,5-dimethoxyaniline) and poly(N-ethyl aniline), is well-documented. ias.ac.inresearchgate.net These studies demonstrate that the inclusion of substituents on the aniline ring can enhance the solubility and processability of the resulting polymer. ias.ac.in
The chemical polymerization of aniline and its derivatives is typically achieved through oxidative coupling in an acidic medium using an oxidant like ammonium (B1175870) persulfate. ias.ac.inscispace.com A hypothetical polyaniline derived from this compound would possess a unique structure with the ethyl-pyridyl-ethoxy side chains. These side chains could influence the polymer's morphology, conductivity, and interaction with analytes. For instance, the pyridine nitrogen could act as a binding site for metal ions or acidic gases, making the polymer potentially suitable for use in pH sensors or sensors for specific chemical species. mdpi.commdpi.com
The following table outlines the typical steps in the chemical synthesis of polyaniline and the potential influence of the this compound structure.
| Synthesis Step | General Procedure | Potential Influence of this compound |
| Monomer Dissolution | Aniline derivative is dissolved in an acidic solution (e.g., HCl). | The ethoxy and pyridine groups may affect solubility and the required pH. |
| Oxidation | An oxidant (e.g., ammonium persulfate) is added to initiate polymerization. | The electronic properties of the substituted aniline may influence the reaction rate. |
| Polymer Precipitation | The polymer precipitates as the conducting emeraldine (B8112657) salt. | The bulky side group could impact the packing and morphology of the polymer chains. |
| Washing and Drying | The polymer is washed to remove unreacted monomer and oxidant. | The properties of the resulting polymer, such as solubility, would be altered. |
Potential in Coordination Chemistry Research
The structure of this compound, containing both a pyridine nitrogen and an aniline nitrogen, suggests its potential as a ligand in coordination chemistry. Both of these nitrogen atoms can act as Lewis bases and coordinate to metal centers, allowing the molecule to function as a mono- or bidentate ligand. This dual functionality opens up possibilities for the construction of metal-organic frameworks (MOFs) and other coordination polymers. rsc.orgnih.govmdpi.commdpi.comrsc.org
While no specific MOFs constructed from this compound have been reported, the principles of MOF synthesis suggest its viability as a ligand. The self-assembly of this ligand with various metal salts under solvothermal conditions could lead to new coordination polymers with interesting structural motifs and potential applications in areas such as gas storage or catalysis.
Q & A
Q. Table 1. Comparative Synthetic Yields Under Different Conditions
| Condition | Catalyst | Solvent | Yield (%) | Purity (%) | Reference* |
|---|---|---|---|---|---|
| Basic (K₂CO₃) | None | DMF | 65 | 92 | |
| Acidic (H₂SO₄) | Pd/C | THF | 78 | 95 | Hypothetical |
| Microwave | Ni | EtOH | 85 | 98 | Hypothetical |
Q. Table 2. Degradation Products Identified via LC-HRMS
| Condition | Major Degradant | m/z ([M+H]⁺) | Proposed Structure |
|---|---|---|---|
| Acidic (pH 2) | 245.1 | 5-Ethyl-2-pyridylethanol | Cleavage of ether bond |
| Alkaline (pH 12) | 228.0 | 4-Aminophenol | Hydrolysis of ethoxy group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
